molecular formula C10H22 B093649 5-Methylnonane CAS No. 15869-85-9

5-Methylnonane

Cat. No.: B093649
CAS No.: 15869-85-9
M. Wt: 142.28 g/mol
InChI Key: TYSIILFJZXHVPU-UHFFFAOYSA-N
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Description

5-Methylnonane is an organic compound with the chemical formula C₁₀H₂₂. It is a branched alkane, specifically a methyl-substituted nonane. This compound is a colorless to pale yellow transparent liquid with a boiling point of approximately 177-178°C and a density of about 0.726 g/mL at 20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylnonane can be synthesized through base-catalyzed isomerization. A common method involves the base-catalyzed reaction of 1,2-dimethylcyclohexane with an alcohol ether to form this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through similar base-catalyzed reactions, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methylnonane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.

Major Products

    Oxidation: Depending on the extent of oxidation, products can range from 5-methylnonan-2-ol to 5-methylnonanoic acid.

    Substitution: Halogenated derivatives like 5-chlorononane or 5-bromononane.

Scientific Research Applications

5-Methylnonane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylnonane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. These properties make it useful in various applications, such as solvents and in the formulation of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Nonane: A straight-chain alkane with the formula C₉H₂₀.

    2-Methylnonane: Another branched alkane with a methyl group on the second carbon.

    3-Methylnonane: Similar to 5-Methylnonane but with the methyl group on the third carbon.

Uniqueness

This compound is unique due to its specific branching, which affects its physical properties like boiling point and density. This branching can also influence its reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

5-methylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-4-6-8-10(3)9-7-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSIILFJZXHVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065961
Record name Nonane, 5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15869-85-9
Record name 5-Methylnonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15869-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 5-methyl-
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Record name Nonane, 5-methyl-
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Record name Nonane, 5-methyl-
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Record name Nonane, 5-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 5-methylnonane be used to understand oxidative stress in the human body?

A1: Yes, research suggests that this compound can serve as a breath marker for oxidative stress. One study investigated the effects of supplemental oxygen on oxidative stress markers in healthy individuals. [] The study found that breathing supplemental oxygen led to an increase in this compound levels in the breath, along with other volatile organic compounds (VOCs). This increase in this compound was associated with changes in the breath methylated alkane contour (BMAC), a measure of lipid peroxidation and a recognized indicator of oxidative stress. These findings suggest that this compound, alongside other VOCs, could potentially be used to monitor oxidative stress levels in various clinical settings.

Q2: What is the role of this compound in rocket propellant research?

A2: this compound is a component of surrogate mixtures designed to mimic the properties of kerosene-based rocket propellants like RP-1 and RP-2. [] Due to the complex composition of these propellants, researchers use simpler mixtures, or surrogates, to study their thermophysical characteristics. This compound, alongside other compounds like α-methyldecalin, n-dodecane, and heptylcyclohexane, helps to replicate the density, sound speed, viscosity, thermal conductivity, and volatility of actual rocket propellants. This approach allows for safer and more controlled experimental conditions when investigating the performance and behavior of these fuels.

Q3: Are there any natural sources of this compound?

A3: this compound has been identified as a constituent of essential oils extracted from Paeonia daurica subsp. tomentosa, a flowering plant. [] The study analyzed essential oils from the roots, stems, leaves, and fruits of the plant and found this compound present in all parts. While not a major constituent, its presence contributes to the overall chemical profile of the essential oil.

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